cis-Mcg-I

Description

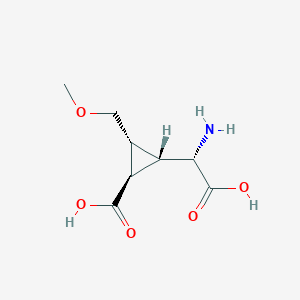

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H13NO5 |

|---|---|

Molecular Weight |

203.19 g/mol |

IUPAC Name |

(1R,2S,3R)-2-[(S)-amino(carboxy)methyl]-3-(methoxymethyl)cyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C8H13NO5/c1-14-2-3-4(5(3)7(10)11)6(9)8(12)13/h3-6H,2,9H2,1H3,(H,10,11)(H,12,13)/t3-,4+,5+,6+/m1/s1 |

InChI Key |

KIPYNMRUUNEIEA-VANKVMQKSA-N |

Isomeric SMILES |

COC[C@@H]1[C@@H]([C@H]1C(=O)O)[C@@H](C(=O)O)N |

Canonical SMILES |

COCC1C(C1C(=O)O)C(C(=O)O)N |

Synonyms |

2-(2-carboxy-3-methoxymethylcyclopropyl)glycine cis-MCG-I trans-MCG-I |

Origin of Product |

United States |

Synthetic Methodologies for Cis Mcg I and Analogues

Stereoselective Synthesis Approaches for cis-MCG-I

Stereoselective synthesis of this compound often relies on carefully designed strategies that control the formation of stereocenters, particularly during the cyclopropanation step.

Utilization of D-Serinal Derivatives in Stereocontrolled Syntheses

D-Serinal derivatives have been employed as key starting materials in the stereocontrolled synthesis of cyclopropylglycine analogues, including this compound. A common approach involves using an oxazolidine (B1195125) aldehyde derived from D-serinal as a common synthetic intermediate. This intermediate allows for the stereoselective construction of the cyclopropane (B1198618) ring and the introduction of the necessary functional groups. The synthesis of various MCG isomers, including this compound and cis-MCG-IV, has been achieved in a stereoselective manner starting from such oxazolidine aldehydes. jst.go.jpresearchgate.netnih.govacs.org

Key Synthetic Intermediates and Reaction Pathways (e.g., cyclopropanation)

A pivotal step in the synthesis of cyclopropylglycine derivatives is the formation of the cyclopropane ring. Cyclopropanation reactions involving amino acid-derived enones are a key strategy, although achieving high stereoselectivity in this step can be challenging. mtsu.edu The distance of substituents from the reaction center can minimize their directing effect on stereochemistry. mtsu.edu

Various cyclopropanation strategies have been explored for amino acid analogues. These include methods based on carbene and ylide addition to alkenes, Kulinkovich cyclopropanation of esters and amides, and Michael-initiated ring-closure (MIRC) reactions. researchgate.netresearchgate.net

One reported synthetic pathway for MCG isomers, starting from an oxazolidine aldehyde derived from D-serinal, involves a stereoselective inversion of an alpha-cyclopropyl acyl anion. researchgate.netnih.govacs.org While the specific detailed reaction pathway for this compound from this intermediate is not fully detailed in the provided snippets, the use of a common intermediate and stereoselective steps are highlighted as crucial for accessing different MCG isomers. researchgate.netnih.govacs.org

Preparation of Related Isomers and Analogues

The synthesis of related cyclopropylglycine isomers and analogues, such as trans-MCG-I, cis-MCG-IV, and trans-MCG-IV, is also important for studying their biological activities and structure-activity relationships.

Synthesis of trans-MCG-I Isomers

Trans-MCG-I is another isomer of MCG-I. Its synthesis, alongside this compound, has been achieved in a stereoselective manner from a common oxazolidine aldehyde intermediate derived from D-serinal. jst.go.jpresearchgate.netnih.govacs.org This suggests that subtle modifications in reaction conditions or reagents from this common intermediate can lead to the preferential formation of either the cis or trans isomer.

Synthesis of cis-MCG-IV, trans-MCG-IV, and Other Cyclopropylglycine Derivatives

Cis-MCG-IV and trans-MCG-IV are other important cyclopropylglycine analogues. Their stereoselective synthesis has also been reported using the same common synthetic intermediate derived from D-serinal as used for cis- and trans-MCG-I. jst.go.jpresearchgate.netnih.govacs.org This underscores the versatility of this synthetic approach for accessing a range of conformationally constrained glutamate (B1630785) analogues.

Beyond the MCG series, various methods exist for the synthesis of other cyclopropylglycine derivatives. These methods often involve cyclopropanation reactions as a key step and aim for stereochemical control. Examples include the synthesis of 2-carboxycyclopropylglycines (CCGs) and 3,4-methanoprolines. researchgate.netresearchgate.net General methods for synthesizing cyclopropylglycines include carbene and ylide additions, enzymatic reactions, Kulinkovich cyclopropanation, and modifications of cyclopropanecarbaldehydes via reactions like the Strecker synthesis. researchgate.netresearchgate.netgoogle.com

Advancements in Stereoselective Cyclopropanation Strategies for Amino Acid Analogues

Significant efforts have been directed towards improving the stereoselectivity of cyclopropanation reactions, particularly for substrates relevant to amino acid synthesis. Recent advancements include the development of new catalytic systems and methodologies.

Chiral catalysts, such as cinchona-based catalysts and chiral Cu(I) complexes, have shown promise in achieving high stereoselectivity and good yields in cyclopropanation reactions of amino acid-derived enones and α,β-unsaturated amides. mtsu.eduresearchgate.net These catalysts can influence diastereoselectivity and enantioselectivity. mtsu.eduresearchgate.net

Other advancements include the use of transition metals like rhodium and gold in catalyzed cyclopropanation reactions. Rhodium-catalyzed decomposition of diazoalkanes and gold-catalyzed reactions using various carbenoid precursors have been explored for stereoselective cyclopropane formation. researchgate.netwiley-vch.deorganic-chemistry.orgrsc.org The Simmons-Smith reaction, involving organozinc species, is another well-established method for cyclopropanation known for its stereospecificity with respect to alkene geometry and the directing effect of proximal oxygen atoms. wiley-vch.de

Furthermore, novel approaches utilizing cyclopropanone (B1606653) surrogates and stabilized phosphorus ylides have been developed for the synthesis of cyclopropane β-amino acid derivatives with complete diastereocontrol. nih.gov These advancements contribute to the broader toolkit available for the stereoselective synthesis of cyclopropyl-containing amino acids and their analogues.

Conformational Analysis and Stereochemical Characterization of Cis Mcg I

Experimental Spectroscopic Investigations

Spectroscopic methods offer a powerful means to probe the conformational landscape of molecules in solution. For cis-MCG-I and its parent compounds, Nuclear Magnetic Resonance (NMR) spectroscopy has been a particularly insightful tool.

Proton NMR (¹H NMR) spectroscopy has been instrumental in elucidating the conformation of this compound and related L-2-(carboxycyclopropyl)glycines (CCGs) in aqueous solutions. By analyzing the coupling constants (J-values) between protons on the cyclopropane (B1198618) ring and the glycine moiety, researchers can deduce the dihedral angles and thus the preferred spatial arrangement of the molecule's substituents.

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

|---|---|---|---|

| Hα (glycine) | ~3.5 - 4.0 | d | J(Hα, Hβ) ≈ 4-6 |

| Hβ (cyclopropane) | ~2.0 - 2.5 | m | - |

| Cyclopropane Ring Protons | ~1.0 - 2.0 | m | - |

| CH₂OCH₃ Protons | ~3.3 - 3.6 | m | - |

| OCH₃ Protons | ~3.3 | s | - |

Note: This data is representative and intended for illustrative purposes, as specific experimental values for this compound are not detailed in the available literature.

A key conformational feature of glutamate (B1630785) and its analogs is the rotation around the C2-C1' bond, which gives rise to different rotameric states. These are often described as "CC" (carboxy-carboxy) or "NC" (amino-carboxy) conformers, depending on the relative orientation of the α-carboxyl and γ-carboxyl groups. In the case of this compound, the methoxymethyl substituent on the cyclopropane ring effectively "freezes" the rotation around the C2-C1' bond.

NMR studies on the parent CCG compounds indicated that the C2-C1' bond does not freely rotate but rather exists in a preferred conformation in aqueous solution rsc.org. The synthesis of this compound as a conformationally frozen analog confirmed this hypothesis. Spectroscopic analysis revealed that this compound predominantly adopts an antiperiplanar conformation, which corresponds to the NC conformer rsc.org. In this arrangement, the amino group and the distal carboxyl group are positioned on opposite sides of the molecule. This extended conformation is believed to be crucial for its specific interaction with certain glutamate receptor subtypes.

Computational Approaches to Conformational Landscape

To complement experimental findings, computational methods are employed to map the potential energy surface of a molecule and predict its most stable conformations.

Molecular mechanics is a computational method that uses classical physics to model the potential energy of a molecule as a function of its atomic coordinates. By systematically exploring different spatial arrangements, it is possible to identify the lowest energy conformations, or energy minima.

For this compound and its analogs, molecular mechanics calculations have been performed to predict the relative energies of different rotamers rsc.org. These calculations support the experimental evidence that the antiperiplanar (NC) conformation is the most stable. The table below illustrates hypothetical relative energy values for the different possible conformers of a molecule like this compound, demonstrating the predicted stability of the NC conformer.

| Conformer | Relative Energy (kcal/mol) | Predicted Population at Equilibrium (%) |

|---|---|---|

| anti (NC) | 0.0 (Global Minimum) | >90 |

| gauche (CC) | ~2-4 | <10 |

| eclipsed | >5 | <1 |

Note: The energy values presented are illustrative and based on the established preference for the antiperiplanar conformation in related compounds.

Influence of Stereochemistry on Molecular Flexibility and Receptor Recognition

The rigid, well-defined stereochemistry of this compound has profound implications for its molecular flexibility and its ability to be recognized by specific biological receptors. By locking the molecule into an extended, antiperiplanar conformation, the cyclopropane ring and its substituents drastically reduce the molecule's conformational freedom compared to the highly flexible L-glutamate.

This conformational rigidity is key to its selectivity for certain glutamate receptor subtypes. Specifically, the extended conformation of this compound has been shown to be a requirement for the activation of metabotropic glutamate receptors (mGluRs) rsc.org. In contrast, more folded conformations of glutamate analogs are known to be preferred by ionotropic glutamate receptors such as the NMDA receptor. Therefore, the stereochemically defined and inflexible nature of this compound makes it a valuable pharmacological tool for probing the conformational requirements of different glutamate receptor subtypes. Its ability to selectively activate mGluRs is a direct consequence of its constrained, extended structure, which mimics the specific conformation of L-glutamate required for binding to and activating these receptors.

Mechanistic Investigations of Cis Mcg I at Glutamate Receptors

Differential Activation Profiles Across Glutamate (B1630785) Receptor Subtypes

cis-MCG-I exhibits a distinct activation profile, showing selective agonist activity at metabotropic glutamate receptors while being largely inactive at ionotropic subtypes.

Agonist Activity and Selectivity at Metabotropic Glutamate Receptors (mGluRs)

This compound is recognized as a novel and effective agonist for metabotropic glutamate receptors. nih.gov Early investigations revealed its ability to inhibit monosynaptic excitation in newborn rat spinal cords with a half-maximal effective concentration (EC50) of 3 µM. nih.gov Furthermore, it demonstrates a potent inhibitory effect on forskolin-stimulated cyclic AMP formation in cultured rat cortical cells, with a half-maximal inhibitory concentration (IC50) of 1.5 µM. nih.gov This action is characteristic of agonists acting on Group II and Group III mGluRs, which are negatively coupled to adenylyl cyclase.

While specific EC50 values for this compound at individual mGluR subtypes are not extensively detailed in the reviewed literature, its inhibitory action on cyclic AMP formation strongly suggests a pronounced activity at Group II (mGluR2/3) and/or Group III (mGluR4/6/7/8) receptors. The depolarization of motoneurones observed after quisqualate treatment, which is pharmacologically similar to the effects of L-AP4 (a Group III mGluR agonist), further points towards an interaction with this receptor group. nih.gov

Interactive Data Table: Activity of this compound at Metabotropic Glutamate Receptors

| Assay | Preparation | Potency |

|---|---|---|

| Inhibition of Monosynaptic Excitation | Newborn Rat Spinal Cords | EC50 = 3 µM |

| Inhibition of Forskolin-Stimulated cyclic AMP Formation | Cultured Rat Cortical Cells | IC50 = 1.5 µM |

Interactions with N-methyl-D-aspartate (NMDA) Receptors

In stark contrast to its activity at mGluRs, this compound does not appear to interact significantly with N-methyl-D-aspartate (NMDA) receptors. Studies have shown that even at high concentrations, this compound does not activate ionotropic glutamate receptors, a class that includes NMDA receptors. nih.gov This lack of agonist activity indicates a high degree of selectivity for the metabotropic receptor family over the ionotropic NMDA receptor subtype.

Responses at Kainate Receptors

Similar to its profile at NMDA receptors, this compound is reported to be inactive at kainate receptors. As a member of the ionotropic glutamate receptor family, kainate receptors are not activated by this compound, even when applied at high concentrations. nih.gov This further underscores the selectivity of this compound for metabotropic glutamate receptors.

Elucidation of Conformational Requirements for Receptor Binding and Activation

The specific three-dimensional structure of this compound is critical for its selective interaction with and activation of metabotropic glutamate receptors.

Identification of Active Conformations (e.g., anti-(NC), gauche-(CC))

Conformational analyses of glutamate analogs, including this compound, have provided valuable insights into the structural requirements for mGluR activation. Research suggests that the active conformation for metabotropic glutamate receptors is the anti-anti conformation (aa-A). The structure of this compound has been shown to closely mimic this specific extended conformation of L-glutamate. This conformational rigidity, which locks the molecule in a state recognized by the receptor's binding pocket, is believed to be a key determinant of its potent agonist activity at mGluRs.

Hypothesized Ligand-Receptor Interaction Models

While specific, detailed ligand-receptor interaction models for this compound are not extensively elucidated in the available literature, general principles of agonist binding to mGluRs can be inferred. The binding of an agonist like this compound to the Venus flytrap domain of an mGluR is thought to induce a conformational change, leading to the closure of the two lobes of this domain. This movement is then transmitted to the transmembrane domains, initiating the intracellular signaling cascade.

Pharmacophore models for Group I and Group II mGluR agonists suggest that an extended conformation of the glutamate backbone is a primary requirement for interaction. nih.gov For Group II mGluRs, the presence of a small polar pocket that can be occupied by substituents on the ligand is thought to confer high potency and selectivity. nih.gov Given this compound's activity profile, it is plausible that its methoxymethyl group interacts with such a pocket within the binding site of specific mGluR subtypes, contributing to its agonist properties. The precise hydrogen bonding and electrostatic interactions between the carboxyl and amino groups of this compound and specific amino acid residues within the mGluR binding pocket are critical for stabilizing the active conformation and triggering receptor activation.

Comparative Analysis of this compound Activity with Endogenous L-Glutamate Conformations

The endogenous neurotransmitter L-glutamate is a highly flexible molecule, capable of adopting a wide range of conformations. This conformational flexibility is crucial for its ability to interact with and activate a diverse family of glutamate receptors, broadly classified into ionotropic (iGluRs) and metabotropic (mGluRs) receptors. nih.govencyclopedia.comwikipedia.org The specific conformation that L-glutamate adopts is thought to be a key determinant of its selectivity for different receptor subtypes. nih.govjst.go.jp The compound this compound, as a conformationally restricted analog of L-glutamate, provides a valuable tool for probing the specific conformational requirements of these receptors.

Research into the pharmacology of L-2-(carboxycyclopropyl)glycines (L-CCGs) has demonstrated that an extended conformation of L-glutamate is a primary factor for the activation of metabotropic glutamate receptors, whereas a folded conformation is preferred by NMDA receptors, a subtype of ionotropic glutamate receptors. jst.go.jp this compound is a synthesized analog of L-CCG-I where the rotation around the C2-C1' bond is restricted, effectively "freezing" it in a specific conformation. jst.go.jp Spectroscopic studies have indicated that this compound is fixed in an anti-(NC) conformation. jst.go.jp

The activity of this compound aligns with this conformational hypothesis. It has been shown to be a novel and effective agonist for metabotropic glutamate receptors, capable of inhibiting monosynaptic excitation in neonatal rat spinal cords. nih.govnih.gov Conversely, this compound does not activate ionotropic glutamate receptors, even at high concentrations. nih.gov This selective activity strongly suggests that the extended, anti-(NC) conformation adopted by this compound is the preferred conformation for activating metabotropic glutamate receptors, while being unsuitable for the activation of ionotropic receptors that favor a more folded structure.

The table below summarizes the proposed conformational requirements for different glutamate receptor subtypes, based on comparative analysis of conformationally restricted analogs like this compound and the flexible L-glutamate molecule.

| Receptor Type | Preferred Ligand Conformation | Activity of this compound | Inferred Conformation of this compound |

|---|---|---|---|

| Metabotropic Glutamate Receptors (mGluRs) | Extended | Agonist | Extended (anti-(NC) conformer) |

| NMDA Receptors (iGluR subtype) | Folded | No Activity | Extended (anti-(NC) conformer) |

| Kainate Receptors (iGluR subtype) | Folded | No Activity | Extended (anti-(NC) conformer) |

This comparative analysis underscores the significance of ligand conformation in dictating receptor specificity within the glutamate system. The rigid structure of cis-MCG-I, mimicking a specific extended conformation of L-glutamate, allows it to selectively target and activate metabotropic glutamate receptors, providing a clear example of how conformational restriction can be exploited to achieve receptor subtype selectivity.

Structure Activity Relationship Sar Studies of Cis Mcg I and Its Analogues

Impact of Isomeric Form on Glutamate (B1630785) Receptor Selectivity and Potency

The stereochemistry of 2-(carboxycyclopropyl)glycine (CCG) derivatives is a critical factor in their interaction with glutamate receptors. A comparison between cis-MCG-I ((2S,1'S,2'R,3'R)-2-(2-carboxy-3-methoxymethylcyclopropyl)glycine) and its trans-isomer, trans-MCG-I ((2S,1'S,2'R,3'S)-2-(2-carboxy-3-methoxymethylcyclopropyl)glycine), reveals a significant difference in their potency at mGluRs.

In studies using newborn rat spinal cords, both isomers were shown to depress monosynaptic excitation. However, trans-MCG-I exhibited a tenfold higher potency than this compound, with IC50 values of 0.3 μM and 3 μM, respectively nih.gov. This demonstrates that the spatial arrangement of the carboxyl and methoxymethyl groups on the cyclopropyl ring profoundly influences the agonist activity. The trans-configuration appears to allow for a more favorable interaction with the binding pocket of the receptor.

Table 1: Potency of this compound and trans-MCG-I in depressing monosynaptic excitation in newborn rat spinal cords.

| Compound | IC50 (μM) |

|---|---|

| This compound | 3 |

| trans-MCG-I | 0.3 |

While both isomers effectively inhibit forskolin-stimulated cyclic AMP formation, their differing potencies underscore the importance of stereochemistry in receptor activation nih.gov. The cis-isomer's reduced potency is thought to be due to a lower affinity for the receptor binding site.

Role of the Cyclopropyl Ring and Specific Substituents in Receptor Recognition

The cyclopropyl ring is a key structural feature of this compound and other CCG analogues. Its primary role is to confer conformational rigidity to the molecule. Unlike the flexible open-chain structure of glutamate, the cyclopropyl scaffold restricts the number of possible conformations, presenting the pharmacophoric elements—the α-amino acid and the distal carboxyl group—in a more defined spatial orientation. This pre-organization of the molecule is thought to reduce the entropic penalty upon binding to the receptor, thereby contributing to higher affinity.

The substituents on the cyclopropyl ring also play a crucial role in receptor recognition and selectivity. In this compound, the methoxymethyl group at the 3'-position is a key determinant of its pharmacological profile. The presence and nature of this substituent can influence the compound's interaction with specific residues within the receptor's binding pocket. While detailed structural studies of this compound bound to mGluRs are limited, the comparison with other CCG analogues suggests that modifications at this position can significantly alter potency and selectivity across different mGluR subtypes.

Comparative SAR Analysis with L-CCG Analogues and Other Conformationally Restricted Glutamate Derivatives

The SAR of this compound is best understood in the context of its parent compound, L-CCG-I, and other conformationally restricted glutamate analogues. L-CCG-I ((2S,1'S,2'S)-2-(carboxycyclopropyl)glycine) is a potent agonist at group II mGluRs and also shows activity at group III mGluRs.

Other conformationally restricted glutamate derivatives, such as those incorporating different ring systems (e.g., cyclopentyl or bicyclic structures), have also been developed. Comparing the SAR of these compounds with this compound highlights the importance of the specific geometry imposed by the cyclopropyl ring. The unique bond angles and spatial arrangement of substituents in cyclopropyl-containing ligands like this compound appear to be particularly well-suited for interaction with the venus flytrap domain of mGluRs.

Rational Design Principles Derived from Structure-Activity Data for Future Compound Development

The collective SAR data from this compound and its analogues have informed several key principles for the rational design of novel mGluR agonists:

Conformational Restriction is Key: The use of rigid scaffolds, such as the cyclopropyl ring, is a successful strategy to pre-organize the pharmacophoric groups in a bioactive conformation, leading to enhanced potency.

Stereochemistry is Paramount: As demonstrated by the difference in potency between cis- and trans-MCG-I, precise control over the stereochemical arrangement of substituents is crucial for optimizing receptor interaction.

Substituent Effects on Selectivity: The introduction of specific substituents on the rigid scaffold can be used to fine-tune the selectivity for different mGluR subtypes. The size, polarity, and hydrogen-bonding capacity of these substituents are critical variables to consider.

Bioisosteric Replacement: Future design efforts could explore the replacement of the methoxymethyl group in this compound with other functional groups of similar size and electronic properties (bioisosteres) to potentially improve potency, selectivity, or pharmacokinetic properties.

Computational Modeling: The existing SAR data can be used to develop and validate computational models of mGluR binding sites. These models can then be used to predict the activity of virtual compounds, guiding the synthesis of the most promising candidates.

By applying these principles, medicinal chemists can continue to develop novel mGluR ligands with improved therapeutic profiles for a range of neurological and psychiatric disorders.

Advanced Research Methodologies in Cis Mcg I Studies

In Vitro Receptor Assay Methodologies for Compound Characterization

In vitro receptor assay methodologies are fundamental in characterizing the biological activity and selectivity of compounds like cis-MCG-I. These assays are designed to evaluate the interaction of a ligand with a specific receptor in a controlled laboratory setting, outside of a living organism. For this compound, which has been identified as a selective agonist of metabotropic glutamate (B1630785) receptors, in vitro assays are crucial for determining its potency and efficacy at different receptor subtypes epa.gov.

Such methodologies typically involve expressing the target receptor (in this case, specific subtypes of glutamate receptors) in a cell line. The cells are then incubated with varying concentrations of this compound, and the resulting cellular response is measured. The nature of the measured response depends on the type of receptor and its signaling pathway. For G protein-coupled receptors like metabotropic glutamate receptors, common readouts include changes in intracellular calcium levels, cyclic AMP production, or the activation of downstream signaling cascades.

By conducting these assays, researchers can generate dose-response curves, which provide quantitative data on the affinity of this compound for the receptor and the maximum response it can elicit. Comparing the activity of this compound across different glutamate receptor subtypes allows for the determination of its selectivity profile epa.gov. This information is vital for understanding the potential biological roles of this compound and for the rational design of more selective ligands. The fact that this compound exhibits potent and selective activities towards distinct types of glutamate receptors underscores the power of these in vitro approaches in elucidating the compound's pharmacological profile epa.gov.

Application of Advanced Spectroscopic Techniques in Conformational Research

Advanced spectroscopic techniques play a critical role in determining the three-dimensional structure and conformational preferences of small molecules like this compound in solution. Understanding the preferred conformation is essential because the biological activity of a molecule is highly dependent on its shape and how it fits into the binding site of its target receptor nih.gov.

Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for conformational analysis. For this compound and related cyclopropane-based amino acids (MCGs), spectroscopic studies, specifically using ¹H NMR, have been employed epa.gov. Techniques such as pH vs J correlation experiments provide detailed information about the dihedral angles within the molecule epa.gov. The coupling constants (J values) between adjacent protons in an NMR spectrum are sensitive to the dihedral angle between the bonds connecting those protons. By analyzing how these coupling constants change with varying pH, researchers can infer the flexibility and the dominant conformations of the molecule in aqueous solution epa.gov.

These ¹H NMR studies on this compound and other MCG isomers revealed that these analogs predominantly adopt an antiperiplanar conformation with respect to the H-C2-C1'-H bond in aqueous solution epa.gov. This experimental determination of preferred conformation is critical for correlating the molecule's structure with its observed biological activity at glutamate receptors epa.gov. While other spectroscopic techniques like Infrared (IR) spectroscopy can provide information about the functional groups and bond vibrations within a molecule, ¹H NMR, especially with techniques like J-coupling analysis, is particularly well-suited for detailed conformational studies in solution.

Computational Modeling and Molecular Docking Studies for Ligand-Receptor Interactions

Computational modeling and molecular docking studies complement experimental techniques by providing theoretical insights into the structure, conformation, and receptor interactions of compounds like this compound. These methods allow researchers to predict how a molecule might bind to a receptor and to explore the energetics of different binding poses.

For this compound, molecular mechanics calculations have been utilized alongside spectroscopic studies for conformational analysis epa.gov. Molecular mechanics is a computational method that uses classical physics principles to calculate the potential energy of a molecule based on its atomic coordinates. By exploring different possible arrangements of atoms, molecular mechanics can identify low-energy conformations, which are likely to be the most stable and populated states of the molecule epa.gov. These calculations supported the spectroscopic findings regarding the preferred antiperiplanar conformation of this compound epa.gov.

Molecular docking, a related computational technique, aims to predict the binding pose and affinity of a ligand within the binding site of a receptor. Although specific detailed molecular docking studies of this compound with glutamate receptors were not extensively described in the provided search results, the principle involves computationally placing the ligand (this compound) into the known or modeled three-dimensional structure of the receptor's binding site. Algorithms then explore various orientations and conformations of the ligand, scoring them based on how well they fit and interact with the receptor, considering factors like shape complementarity, hydrogen bonding, and electrostatic interactions.

By integrating results from spectroscopic analysis and molecular mechanics calculations regarding the preferred conformation of this compound with molecular docking principles applied to glutamate receptor models, researchers can gain a more comprehensive understanding of the structural basis for its selective agonist activity epa.gov. This combined experimental and computational approach is a powerful strategy in modern ligand discovery and characterization, allowing for the correlation of molecular structure, conformation, and biological function.

Future Directions and Emerging Research Opportunities

Exploration of Novel Glutamate (B1630785) Receptor Subtypes and Their Interactions with cis-MCG-I

The family of glutamate receptors is continually expanding with the identification of new subtypes and splice variants. annualreviews.org The known selectivity of this compound for certain mGluRs makes it an ideal pharmacological tool to probe the function of these newly discovered receptors. Future research should focus on systematically screening this compound against a broad panel of orphan and recently characterized glutamate receptor subtypes. This would involve a combination of binding assays and functional studies in recombinant expression systems to determine affinity and efficacy.

Furthermore, investigating the activity of this compound in native tissues with complex receptor expression patterns could reveal interactions with novel heteromeric receptor complexes. For instance, studies have shown that the pharmacological profile of mGluR agonists can differ in intact preparations compared to expression systems, suggesting the influence of receptor-receptor interactions or the presence of uncharacterized receptor subtypes. nih.gov Elucidating the full spectrum of this compound's receptor interactions will be crucial for a more precise understanding of its physiological effects and for identifying new therapeutic targets within the glutamatergic system.

Development of More Efficient and Scalable Synthetic Routes for Stereoisomers

The therapeutic and research potential of this compound and its stereoisomers necessitates the development of more efficient and scalable synthetic methodologies. Current synthetic approaches to 2-(2-carboxy-3-methoxymethylcyclopropyl)glycines (MCGs), including this compound, have been characterized by key steps such as the intramolecular cyclopropanation of diazoacetamides and the inversion of a cis-substituted α-cyclopropyl acyl anion to the trans ester. jst.go.jp

While these methods have enabled the synthesis of various diastereomers, future efforts should be directed towards improving yield, reducing the number of synthetic steps, and enhancing stereocontrol. The development of catalytic asymmetric methods would be a significant advancement, allowing for the selective synthesis of the desired stereoisomer without the need for chiral resolution. Moreover, designing synthetic routes that are amenable to large-scale production is critical for advancing these compounds from preclinical research to potential clinical applications. A modular approach, allowing for the facile synthesis of a diverse library of analogs, would also accelerate the exploration of structure-activity relationships.

Refinement of Computational Models for Predicting Conformational Dynamics and Receptor Affinity

Computational modeling has become an indispensable tool in modern drug discovery. For conformationally constrained molecules like this compound, computational approaches are particularly valuable for understanding the relationship between their three-dimensional structure and their biological activity. Studies on related conformationally constrained glutamate analogs suggest that the specific conformation of the α-amino acid moiety is a key determinant of receptor selectivity and activation. jst.go.jp

Future research should focus on developing and refining computational models to more accurately predict the conformational dynamics of this compound and its interaction with different mGluR subtypes. This could involve the use of advanced molecular dynamics simulations to explore the conformational landscape of the ligand and its binding modes within the receptor's active site. Such models, validated with experimental data, could provide valuable insights into the molecular basis of its receptor affinity and selectivity. Ultimately, these refined computational tools could guide the rational design of novel ligands with improved potency and subtype selectivity. The increasing availability of three-dimensional representations of mGluR families will greatly aid in understanding ligand docking and advancing medicinal chemistry efforts. researchgate.net

Potential as Molecular Probes for Advanced Neurobiological Research and Target Validation

The selective pharmacological profile of this compound makes it a valuable molecular probe for dissecting the physiological roles of specific mGluR subtypes in the central nervous system. researchgate.net Its ability to inhibit forskolin-stimulated cyclic AMP formation points to its activity at Group II and/or Group III mGluRs. researchgate.net This makes it a useful tool for investigating the downstream signaling pathways and cellular responses mediated by these receptors.

Q & A

Q. What experimental design principles are critical for synthesizing cis-Mcg-I with high reproducibility?

To ensure reproducibility, experimental protocols must detail reagent purity, reaction conditions (e.g., temperature, solvent ratios), and purification steps (e.g., column chromatography, recrystallization). Include validation through spectroscopic characterization (e.g., NMR, IR) and comparison with literature data. Experimental sections should avoid redundancy with figures/tables while providing sufficient detail for replication .

Q. Which spectroscopic techniques are most reliable for confirming the cis-configuration of Mcg-I, and how should data interpretation be standardized?

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly NOE experiments, and X-ray crystallography are gold standards for structural confirmation. Data interpretation should cross-reference peak assignments with computational models (e.g., DFT calculations) and published spectra of analogous compounds. Discrepancies in splitting patterns or chemical shifts warrant re-evaluation of sample purity or crystallographic parameters .

Q. How can researchers optimize the selection of analytical methods to assess this compound’s stability under varying environmental conditions?

Stability studies should employ hyphenated techniques like HPLC-MS to monitor degradation products. Control variables such as pH, light exposure, and temperature must be rigorously documented. Statistical tools (e.g., ANOVA) can identify significant degradation pathways, while kinetic modeling (e.g., Arrhenius plots) predicts shelf-life .

Advanced Research Questions

Q. What systematic approaches resolve contradictions in reported solubility profiles of this compound across different solvent systems?

Contradictory solubility data may arise from variations in measurement techniques (e.g., gravimetric vs. spectrophotometric). Researchers should standardize protocols using saturated solutions equilibrated at controlled temperatures. Phase diagrams and Hansen solubility parameters can contextualize solvent interactions, while machine learning models (e.g., COSMO-RS) predict solubility trends .

Q. How can computational chemistry be integrated with experimental data to clarify ambiguous reaction mechanisms involving this compound?

Density Functional Theory (DFT) simulations can map potential energy surfaces for proposed mechanisms, identifying intermediates undetected experimentally. Validate computational results with isotopic labeling experiments (e.g., deuterium tracing) or in-situ spectroscopic monitoring (e.g., FTIR). Discrepancies between theoretical and empirical data may indicate overlooked catalytic pathways or solvent effects .

Q. What methodologies address batch-to-batch variability in this compound synthesis, and how should quality control metrics be defined?

Implement Design of Experiments (DoE) to identify critical process parameters (CPPs) affecting yield and purity. Quality-by-Design (QbD) frameworks can establish acceptance criteria for impurities (e.g., ≤0.1% by HPLC). Multivariate analysis (e.g., PCA) correlates raw material attributes with final product quality, reducing variability .

Methodological Guidance for Data Analysis

Q. How should researchers statistically validate the significance of this compound’s bioactivity data when comparing it to analogs?

Use non-parametric tests (e.g., Mann-Whitney U) if data distributions are non-normal. Dose-response curves should report EC₅₀ values with 95% confidence intervals. Correct for multiple comparisons (e.g., Bonferroni adjustment) to avoid Type I errors. Replicate studies must include independent biological replicates, not technical repeats .

Q. What strategies mitigate bias in literature reviews when evaluating this compound’s potential applications?

Conduct a systematic review with predefined inclusion/exclusion criteria (e.g., peer-reviewed studies post-2010). Use tools like PRISMA flow diagrams to document search strategies. Critically appraise sources for conflicts of interest or methodological flaws (e.g., small sample sizes). Meta-analyses should account for publication bias via funnel plots .

Ethical and Reproducibility Considerations

Q. How can researchers ensure compliance with ethical standards when sharing this compound-related data in public repositories?

Anonymize raw datasets to exclude proprietary synthesis details. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata curation. Cite original methodologies and disclose modifications to published protocols. Cross-check data against MIAME (Minimum Information About a Microarray Experiment) or analogous guidelines .

Q. What documentation is essential for enabling independent replication of this compound’s pharmacokinetic studies?

Provide animal ethics approval IDs, detailed dosing regimens, and bioanalytical validation data (e.g., LOD/LOQ for LC-MS). Share pharmacokinetic models (e.g., non-compartmental analysis scripts) as supplementary materials. Disclose any deviations from pre-registered protocols to enhance transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.